molecular formula C16H15NO5 B2538739 3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE CAS No. 1443279-11-5

3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE

Cat. No.: B2538739
CAS No.: 1443279-11-5
M. Wt: 301.298
InChI Key: ZZPFXHYRTATFFO-UHFFFAOYSA-N
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Description

3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE is an organic compound that belongs to the class of aromatic aldehydes. This compound features a benzaldehyde core substituted with methoxy, methyl, and nitro groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Benzylation: Attachment of the benzyl group to the aromatic ring.

    Formylation: Introduction of the aldehyde group.

Industrial Production Methods

Industrial production methods would likely involve optimizing these reactions for scale, including the use of catalysts, controlled temperatures, and pressures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy and nitro groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: 3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZOIC ACID.

    Reduction: 3-METHOXY-4-(4-METHYL-2-AMINOBENZYLOXY)-BENZALDEHYDE.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-METHOXY-4-(4-METHYL-2-NITRO-BENZYLOXY)-BENZALDEHYDE can be used in various fields:

    Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with specific enzymes or receptors, altering biochemical pathways. The nitro group could be involved in redox reactions, while the aldehyde group might form covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-METHOXY-4-NITROBENZALDEHYDE: Lacks the benzyl group.

    4-METHYL-2-NITROBENZALDEHYDE: Lacks the methoxy group.

    3-METHOXY-4-METHYLBENZALDEHYDE: Lacks the nitro group.

Properties

IUPAC Name

3-methoxy-4-[(4-methyl-2-nitrophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-11-3-5-13(14(7-11)17(19)20)10-22-15-6-4-12(9-18)8-16(15)21-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPFXHYRTATFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)COC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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